Cimigenoside is predominantly extracted from the roots and rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This plant has been traditionally used in herbal medicine for various ailments, particularly in treating menopausal symptoms and other gynecological disorders.
Cimigenoside falls under the category of triterpenoid saponins. These compounds are known for their ability to form stable foams in aqueous solutions and possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of Cimigenoside can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Synthetic methods may include chemical modifications of simpler saponins or triterpenes obtained from other sources.
Cimigenoside has a complex molecular structure characterized by a steroid-like framework with multiple hydroxyl groups and sugar moieties attached. The molecular formula is typically represented as .
Cimigenoside can undergo various chemical reactions typical of saponins:
The mechanism of action of Cimigenoside involves multiple pathways:
Studies have shown that Cimigenoside can modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further research in cancer therapy.
Thermal analysis indicates that Cimigenoside has a melting point around 220–225 °C, suggesting it is thermally stable within typical handling conditions.
Cimigenoside is primarily researched for its potential applications in:
Cimigenoside is a cycloartane-type triterpenoid glycoside primarily isolated from Cimicifuga species (syn. Actaea), perennial herbs within the Ranunculaceae family. The three principal medicinal species recognized in the Chinese Pharmacopoeia are Cimicifuga foetida Linnaeus, Cimicifuga dahurica (Turczaninow) Maximowicz, and Cimicifuga heracleifolia Komarov [9]. These plants thrive in temperate regions of the Northern Hemisphere, including China, Japan, and Korea, with Cimicifuga dahurica prevalent in northeastern China and Mongolia, Cimicifuga heracleifolia in Korea, and Cimicifuga foetida in southwestern China [1] [9].
Ethnopharmacological records document the use of Cimicifuga rhizomes (known as "Sheng Ma" in Traditional Chinese Medicine) for over 2,000 years. Key applications include treating wind-heat headaches, sore throat, uterine prolapse, and measles eruptions [9]. The 2020 Chinese Pharmacopoeia formally recognizes these applications, emphasizing the genus’s role in "effusing the exterior to outthrust rashes" and "clearing heat for detoxification" [9]. Indigenous communities in Pakistan’s Haripur District also utilize related species for anti-inflammatory and digestive ailments, underscoring cross-cultural significance [7].
Table 1: Botanical Comparison of Key Cimigenoside-Producing Species
| Species | Morphological Features | Geographic Distribution | Traditional Uses |
|---|---|---|---|
| Cimicifuga foetida | Pubescent stem base; 3–20 floral branches; hairy follicles | Southwestern China, Himalayas | Wind-heat headache, sore throat, detoxification |
| Cimicifuga dahurica | Glabrous stem; 7–20 floral branches; white pubescence | Northeastern China, Mongolia | Uterine prolapse, measles eruptions |
| Cimicifuga heracleifolia | Glabrous stem; 2–9 floral branches; glabrous carpels | Korean Peninsula | Toothache, prolapse of anus, anti-inflammatory |
Cimigenoside was first isolated in the late 20th century during phytochemical investigations of Cimicifuga dahurica rhizomes. Initial structural characterization identified it as a 9,19-cyclolanostane triterpenoid glycoside [3] [9]. The compound’s full systematic name is (23R,24S)-16β,23;16α,24-Diepoxy-3β,12β-dihydroxy-9,19-cyclolanostane-3-O-β-D-xylopyranoside, with the molecular formula C₃₇H₅₈O₁₀ and a molecular weight of 658.86 g/mol [5].
Key milestones in its structural elucidation include:
Cimigenoside’s structural complexity positions it among >200 triterpenoids identified in Cimicifuga, though its specific epoxy and glycosylation patterns confer unique bioactivity [1] [9].
Cimigenoside has emerged as a compelling candidate in oncology due to its dual targeting of oncogenic pathways with high specificity:
Pharmacological studies demonstrate efficacy against triple-negative breast cancer (TNBC) and hormone receptor-positive breast cancer, where Notch and NF-κB hyperactivation correlate with metastasis and chemoresistance [3] [5]. Cimigenoside reduces tumor growth by 58–67% in xenograft models and suppresses liver metastasis by 72% at 10 mg/kg doses, outperforming conventional taxanes in combinatorial regimens [5]. Its natural origin aligns with drug-discovery trends prioritizing high-efficacy, low-toxicity botanicals, with over 80 TCM formulations containing Cimicifuga extracts in clinical use [9].
Table 2: Oncogenic Pathways Targeted by Cimigenoside
| Target Pathway | Molecular Mechanism | Observed Pharmacological Effects |
|---|---|---|
| γ-Secretase/Notch | Binds PSEN-1; inhibits Notch cleavage | G0/G1 cell-cycle arrest; ↓ EMT markers (Vimentin, Snail) |
| Mitochondrial Apoptosis | ↑ Bax/Bcl-2 ratio; caspase-3 activation | 40–60% apoptosis in MCF-7 and MDA-MB-231 cells |
| Metastasis Suppression | ↓ Matrix metalloproteinase-9 (MMP-9) expression | 72% reduction in liver metastasis (in vivo) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6